2-Benzamidooxazole-4-carboxamide
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Overview
Description
2-Benzamidooxazole-4-carboxamide is a small molecule that belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole moiety where its imidazole ring is attached to a phenyl group . The molecular formula is C15H13N3O2 .Scientific Research Applications
Anti-Inflammatory and Antioxidant Activities
Research has demonstrated that derivatives of 2-Benzamidooxazole-4-carboxamide exhibit significant anti-inflammatory and antioxidant properties. One study synthesized and evaluated 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides, which showed potent anti-inflammatory and antioxidant activities. Specifically, compound Vf was noted for its high percentage of free radical scavenging activity (Paralapalli et al., 2014).
Potential in Treating Irritable Bowel Syndrome
Another study discovered a class of 2-substituted benzoxazole carboxamides acting as 5-HT3 receptor antagonists. These compounds, including 2-aminobenzoxazoles, were found to be effective in treating diseases related to improper 5-HT3 receptor function, notably diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).
Antiproliferative and Antioxidant Capacities
A study on benzimidazole/benzothiazole-2-carboxamides, with substitutions like nitro and amino groups, revealed their antiproliferative activity against human cancer cells and significant antioxidant capacity. Particularly, certain compounds were identified as promising antioxidants and exhibited potent antiproliferative activity (Cindrić et al., 2019).
Histamine H4 Receptor Antagonists
Benzoxazole carboxamide derivatives, including this compound, have been explored as histamine H4 receptor antagonists. These compounds show potential in treating diseases like asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).
Inhibition of Bacterial Enzymes
This compound derivatives have been synthesized and evaluated as inhibitors of Staphylococcus aureus Sortase A, an enzyme critical for the bacteria's virulence. This research demonstrates the potential of these compounds in developing new antibacterial agents (Zhang et al., 2016).
Diuretic Activity
Some derivatives of this compound have been shown to possess diuretic properties. This research opens up possibilities for the development of new diuretic drugs (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
Similar compounds, such as 2- (3’-methoxyphenyl) benzimidazole-4-carboxamide, have been found to interact withPoly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in DNA repair and programmed cell death.
Biochemical Pathways
Given the potential target of this compound, it may influence pathways related toDNA repair and cell death
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
If the compound does indeed inhibit poly [adp-ribose] polymerase 1, it could potentially lead todisruptions in DNA repair and cell death processes .
Properties
IUPAC Name |
2-benzamido-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-9(15)8-6-17-11(13-8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMIMLDAOWXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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